3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone
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Overview
Description
3’-Chloro-4’-n-pentoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound known for its high purity and versatility. It is a clear, pale liquid with a molecular weight of 294.70 g/mol . This compound is used in various demanding applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-n-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 3’-chloro-4’-hydroxyacetophenone with n-pentyl bromide in the presence of a base, followed by trifluoromethylation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for advanced applications .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-n-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like azides or thiocyanates.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
3’-Chloro-4’-n-pentoxy-2,2,2-trifluoroacetophenone is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-n-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3’-Chloro-4’-iso-pentoxy-2,2,2-trifluoroacetophenone: Similar structure but with an iso-pentoxy group instead of n-pentoxy.
3’-Chloro-4’-methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of n-pentoxy.
Uniqueness
3’-Chloro-4’-n-pentoxy-2,2,2-trifluoroacetophenone is unique due to its specific n-pentoxy substitution, which imparts distinct physicochemical properties. This substitution enhances its solubility and reactivity compared to its analogs, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
1-(3-chloro-4-pentoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3O2/c1-2-3-4-7-19-11-6-5-9(8-10(11)14)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMWUXUYSDISIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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